(R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid
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Overview
Description
Dehydropachymic acid is a triterpenoid compound isolated from the sclerotia of the fungus Poria cocos. It is one of the major bioactive components found in this medicinal fungus, which has been used in traditional Chinese medicine for centuries. Dehydropachymic acid has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydropachymic acid is primarily obtained through the extraction and isolation from the sclerotia of Poria cocos. The extraction process typically involves the use of organic solvents such as chloroform, methanol, or ethanol. The isolated compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography .
Industrial Production Methods
Industrial production of dehydropachymic acid involves large-scale cultivation of Poria cocos, followed by extraction and purification processes. The fermentation of Poria cocos mycelia has also been explored as a method to produce higher yields of dehydropachymic acid. This method involves the use of specific growth media and controlled fermentation conditions to optimize the production of the desired triterpenoid compounds .
Chemical Reactions Analysis
Types of Reactions
Dehydropachymic acid undergoes various chemical reactions, including:
Oxidation: Dehydropachymic acid can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in dehydropachymic acid.
Substitution: Substitution reactions can introduce new functional groups into the dehydropachymic acid molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: Dehydropachymic acid has shown promise in modulating biological pathways, including autophagy and apoptosis.
Medicine: It exhibits anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a potential candidate for drug development.
Industry: Dehydropachymic acid is used in the development of cosmetics and skincare products due to its potential skin-lightening and anti-aging effects
Mechanism of Action
Dehydropachymic acid exerts its effects through various molecular targets and pathways:
Autophagy-Lysosome Pathway: It enhances autophagy in cells with impaired autophagy-lysosome pathways.
Anti-inflammatory Pathways: Dehydropachymic acid inhibits the production of pro-inflammatory cytokines and mediators.
Apoptosis Induction: It induces apoptosis in cancer cells by modulating apoptotic pathways
Comparison with Similar Compounds
Dehydropachymic acid is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include:
Pachymic Acid: Another triterpenoid from Poria cocos with similar bioactivities.
Dehydrotumulosic Acid: A structurally related compound with distinct biological effects.
Polyporenic Acid C: Another triterpenoid with comparable properties.
These compounds share structural similarities but differ in their specific bioactivities and mechanisms of action, highlighting the uniqueness of dehydropachymic acid.
Properties
IUPAC Name |
2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIALJIVPUCERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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